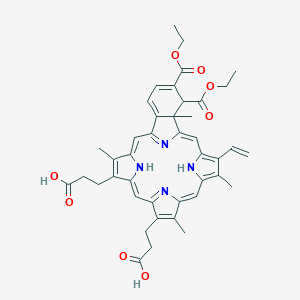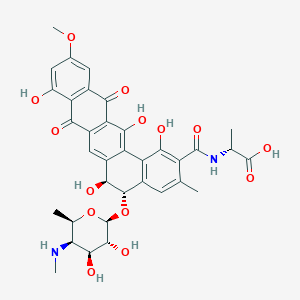![molecular formula C9H6ClF6NO2 B039436 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE CAS No. 116714-47-7](/img/structure/B39436.png)
3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is a chemical compound with the molecular formula C9H6ClF6NO2 and a molecular weight of 309.59 g/mol . This compound is known for its unique properties and is used as an intermediate in the synthesis of various pesticides, particularly fluorourea .
Mechanism of Action
Target of Action
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is primarily used as an intermediate for the pesticide fluorourea . The primary targets of this compound are the pests that the pesticide fluorourea is designed to eliminate.
Mode of Action
The compound interacts with its targets by being integrated into the synthesis process of the pesticide fluorourea
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of the pesticide fluorourea . The downstream effects of these pathways are related to the efficacy of the pesticide in eliminating pests.
Pharmacokinetics
It’s known that the compound is solid and insoluble in water , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action are related to its role as an intermediate in the synthesis of the pesticide fluorourea . The resulting pesticide is designed to effectively eliminate pests.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline can be synthesized through the etherification of trifluoromethoxytrifluoroethylene and 2-chloro-4-aminophenol . The reaction typically involves the following steps:
Etherification Reaction: Trifluoromethoxytrifluoroethylene is reacted with 2-chloro-4-aminophenol under controlled conditions to form the desired product.
Reaction Conditions: The reaction is carried out at room temperature with continuous stirring for 2-3 hours.
Industrial Production Methods: The industrial production of 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines .
Scientific Research Applications
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline has several scientific research applications, including:
Comparison with Similar Compounds
4-Trifluoromethoxytrifluoroethoxy-5-chloroaniline: This compound shares a similar structure and is also used as an intermediate in pesticide synthesis.
3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)benzenamine: Another structurally similar compound with similar applications.
Uniqueness: 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in the synthesis of fluorourea and other complex organic molecules .
Properties
IUPAC Name |
3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6NO2/c10-5-3-4(17)1-2-6(5)18-8(12,13)7(11)19-9(14,15)16/h1-3,7H,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYSTOFYBWCDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)OC(C(OC(F)(F)F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10576660 |
Source


|
| Record name | 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116714-47-7 |
Source


|
| Record name | 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10576660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline in the synthesis of novaluron?
A: 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is a crucial intermediate in the synthesis of novaluron. It reacts with 2,6-difluorobenzoyl isocyanate to yield the final novaluron product. [, ] This reaction is typically the final step in the novaluron synthesis pathway.
Q2: What are the advantages of the synthesis method described for 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline?
A2: The research highlights several advantages of the synthesis method used for producing 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline:
- Readily Available Starting Materials: The synthesis begins with p-nitrophenol, a readily available and inexpensive starting material. []
- Simple Operation: The reaction steps involved are relatively straightforward and do not require complex procedures or equipment. []
- High Yield: The overall yield of the synthesis is reported to be 72.0%, indicating a high efficiency in converting starting materials to the desired product. []
- Environmental Friendliness: The method is considered environmentally friendly due to its relatively low pollution footprint. []
Q3: How is the structure of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline confirmed?
A3: The structure of synthesized 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline is confirmed using a combination of analytical techniques:
- Elemental Analysis: This method confirms the elemental composition of the synthesized compound, ensuring it matches the expected formula. []
- Infrared Spectroscopy (IR): IR spectroscopy provides information about the functional groups present in the molecule, further supporting the structural assignment. []
- Proton Nuclear Magnetic Resonance (1H NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, enabling the confirmation of the structure and connectivity of the atoms within the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,6-Dimethyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B39366.png)


![Methyl 3-[8-[1-[1-[8,12-bis(3-methoxy-3-oxopropyl)-3,7,13,18-tetramethyl-21,24-dihydroporphyrin-2-yl]ethoxy]ethyl]-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B39371.png)






